molecular formula C21H23N3O3 B5622463 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-methyl-1H-benzimidazol-5-yl)acetamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-methyl-1H-benzimidazol-5-yl)acetamide

Cat. No. B5622463
M. Wt: 365.4 g/mol
InChI Key: KXCUNCGJESRWMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-methyl-1H-benzimidazol-5-yl)acetamide" often involves multi-step chemical reactions, including the formation of chromene and benzimidazole moieties, followed by their conjugation through specific linking groups. For example, the reactions of chromene derivatives with phosphorus ylides under phase-transfer catalysis conditions can lead to complex heterocyclic systems (Bezergiannidou‐Balouctsi et al., 1993).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including IR, NMR, and X-ray crystallography. For instance, crystal structure analysis of related compounds reveals the presence of hydrogen bonds and weak non-standard C-H...O hydrogen bonds, contributing to the stability and conformation of the molecule (Camerman et al., 2005).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and condensations, depending on the functional groups present. The reactions often lead to the formation of novel heterocyclic compounds with potential biological activities (Gawai et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined through experimental methods, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's stability and reactivity.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are essential for designing chemical reactions and predicting the compound's behavior in biological systems. Studies on related compounds show a variety of interactions, including hydrogen bonding and pi-pi interactions, which significantly affect their chemical behavior and biological activity (Balijapalli et al., 2017).

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-methyl-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-13-23-18-6-3-14(8-19(18)24-13)9-21(25)22-11-15-7-16-4-5-17(26-2)10-20(16)27-12-15/h3-6,8,10,15H,7,9,11-12H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCUNCGJESRWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CC(=O)NCC3CC4=C(C=C(C=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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